Ethylene glycol-13C2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

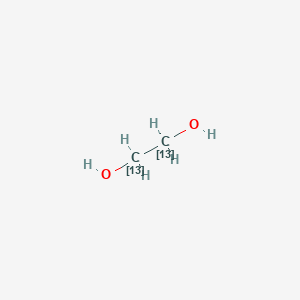

Structure

3D Structure

Properties

IUPAC Name |

(1,2-13C2)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583948 | |

| Record name | (~13~C_2_)Ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104700-12-1 | |

| Record name | (~13~C_2_)Ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104700-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Ethylene glycol-13C2?

An In-depth Technical Guide to the Chemical Properties of Ethylene (B1197577) Glycol-13C2

Ethylene glycol-13C2 (¹³C₂H₆O₂) is a stable isotope-labeled form of ethylene glycol, where both carbon atoms are replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes it an invaluable tool for researchers, scientists, and drug development professionals, particularly in studies requiring the tracing of carbon atoms through metabolic pathways or chemical reactions. Its primary applications include its use as a tracer, an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and in metabolic flux analysis.[1][2][3]

Physical and Chemical Properties

This compound is a colorless, odorless, viscous liquid.[4][5][6] Its physical and chemical properties are nearly identical to those of its unlabeled counterpart, with the key difference being its increased molecular weight due to the presence of two ¹³C isotopes.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | Ethane-1,2-diol-¹³C₂ | [6] |

| Synonyms | Ethylene-13C2 glycol, (1,2-¹³C₂)Ethane-1,2-diol | [7][8] |

| CAS Number | 104700-12-1 | |

| Molecular Formula | HO¹³CH₂¹³CH₂OH | |

| Molecular Weight | 64.05 g/mol | [9] |

| Appearance | Colorless liquid/oil | [] |

| Melting Point | -13 °C (lit.) | [7][8] |

| Boiling Point | 196-198 °C (lit.) | [7][8] |

| Density | 1.148 g/mL at 25 °C | [11] |

| Refractive Index | n20/D 1.431 (lit.) | [7][8] |

| Flash Point | 111.0 °C (closed cup) | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥99% (GC) | |

| Solubility | Miscible with water; Soluble in DMSO, Methanol (B129727), lower aliphatic alcohols, acetone. | [][12][13] |

Spectroscopic Properties

The isotopic labeling of this compound is most clearly identified through mass spectrometry and ¹³C NMR spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Observation |

| Mass Spectrometry | Mass shift of M+2 compared to unlabeled ethylene glycol.[11] |

| ¹³C NMR | A single, strong signal is expected due to the chemical equivalence of the two ¹³C-labeled carbon atoms. The signal appears in the range of 60-68 ppm.[14] The presence of ¹³C-¹³C coupling can also be observed. |

Reactivity and Stability

Stability : this compound is stable under normal storage conditions.[15] It should be stored at room temperature away from light and moisture.[9]

Reactivity : The chemical reactivity of this compound is analogous to that of standard ethylene glycol. It can undergo a variety of reactions typical for a diol, including:

-

Esterification : Reacts with acids to form esters.[16]

-

Etherification : Can form ethers.[16]

-

Oxidation : Can be oxidized to form aldehydes (glycolaldehyde, glyoxal) and carboxylic acids (glycolic acid, oxalic acid).

-

Dehydration : Undergoes intramolecular or intermolecular water loss when heated with a catalyst.[16]

Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, and polymerization catalysts.[15]

Experimental Protocols

While specific, detailed experimental protocols for this compound are often application-dependent, the following outlines the standard methodologies used to verify its identity and purity.

Purity Determination by Gas Chromatography (GC)

-

Objective : To determine the chemical purity of this compound, typically reported as ≥99%.

-

Methodology :

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. A polar capillary column (e.g., a wax-type column) is suitable for separating glycols.

-

GC Conditions :

-

Injector Temperature : ~250 °C

-

Oven Program : An initial temperature of ~60-80 °C, held for a few minutes, followed by a temperature ramp of 10-20 °C/min up to a final temperature of ~220-240 °C.

-

Detector Temperature : ~250-300 °C

-

Carrier Gas : Helium or Nitrogen at a constant flow rate.

-

-

Analysis : The sample is injected into the GC. The retention time of the main peak corresponding to this compound is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Structural Confirmation by NMR and Mass Spectrometry

-

Objective : To confirm the molecular structure and isotopic labeling of this compound.

-

Methodology (¹³C NMR Spectroscopy) :

-

Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., D₂O, Methanol-d₄).

-

Data Acquisition : A ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Due to the 99% enrichment, a single-pulse experiment is usually sufficient.

-

Analysis : The spectrum is analyzed for the characteristic chemical shift of the ¹³C-labeled carbons. The presence of ¹³C-¹³C coupling constants provides definitive proof of the adjacent ¹³C labels. For unlabeled ethylene glycol, a peak is observed near 63 ppm.[14]

-

-

Methodology (Mass Spectrometry) :

-

Sample Introduction : The sample can be introduced via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).

-

Ionization : Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common methods.

-

Analysis : The mass spectrum is analyzed to determine the molecular weight. The molecular ion peak (M⁺) for this compound will be observed at m/z corresponding to its isotopically enriched mass (e.g., ~64.05 Da), which is 2 mass units higher than unlabeled ethylene glycol (M.W. ~62.07).[11] This "M+2" shift is a key indicator of the di-¹³C labeling.

-

Mandatory Visualizations

Synthesis of Ethylene Glycol

The industrial synthesis of ethylene glycol typically involves the hydration of ethylene oxide, which itself is produced from the oxidation of ethylene.[5] This process is a fundamental logical relationship in the production of the unlabeled compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethylene Glycol's Crucial Role in Chemical Synthesis and Laboratory Processes - Nanjing Chemical Material Corp. [njchm.com]

- 5. byjus.com [byjus.com]

- 6. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 7. Cas 104700-12-1,ETHYLENE GLYCOL (1,2-13C2) | lookchem [lookchem.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Ethylene glycol (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. chemcd.com [chemcd.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. 104700-12-1 CAS MSDS (ETHYLENE GLYCOL (1,2-13C2)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fit.edu [fit.edu]

- 16. The application of ethylene glycol_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Ethylene Glycol-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ethylene (B1197577) glycol-13C2, a stable isotope-labeled compound crucial for a variety of research and development applications, including metabolic flux analysis and as a tracer in chemical synthesis. This document details a feasible synthetic route, purification methods, and analytical protocols for the determination of isotopic enrichment.

Synthesis of Ethylene Glycol-13C2

A robust and widely applicable method for the synthesis of this compound involves the reduction of commercially available Acetic acid-13C2. This method provides a high yield of the desired labeled product. The overall synthetic pathway is a two-step process involving an initial esterification of the labeled acetic acid followed by reduction of the resulting ester.

Synthetic Pathway Overview

The synthesis commences with the Fischer esterification of Acetic acid-13C2 with a suitable alcohol, typically ethanol (B145695), to produce Ethyl acetate-13C2. This intermediate is then reduced using a powerful reducing agent, such as Lithium Aluminum Hydride (LAH), to yield this compound.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Materials:

-

Acetic acid-13C2 (99 atom % 13C)

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Dry Diethyl Ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine Acetic acid-13C2 (1.0 eq) and anhydrous ethanol (3.0 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approx. 5% of the acetic acid volume) to the mixture while cooling in an ice bath.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Ethyl acetate-13C2.

Materials:

-

Ethyl acetate-13C2 (from Step 1)

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate

Procedure:

-

A solution of Ethyl acetate-13C2 (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of Lithium Aluminum Hydride (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is carefully quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining the temperature below 20 °C.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield crude this compound.

Purification

The crude this compound is purified by vacuum distillation to obtain the final product with high chemical purity.

Procedure:

-

The crude product is transferred to a distillation flask suitable for vacuum distillation.

-

The system is evacuated to a pressure of approximately 10-20 mmHg.

-

The flask is heated gently in an oil bath. The fraction boiling at the appropriate temperature for ethylene glycol under the applied vacuum is collected. The boiling point of ethylene glycol is approximately 98-100 °C at 20 mmHg.

-

The purified this compound is collected as a colorless, viscous liquid.

Isotopic Purity and Chemical Analysis

The isotopic purity and chemical purity of the synthesized this compound are critical parameters. These are typically determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ≥ 99 atom % 13C | GC-MS, NMR |

| Chemical Purity | ≥ 98% | GC-FID, NMR |

| Yield (Overall) | Typically 70-85% | Gravimetric |

Analytical Protocols

GC-MS is a powerful technique to determine the isotopic enrichment of this compound. Due to the low volatility of ethylene glycol, derivatization is required prior to analysis.

Derivatization (Acetylation):

-

A small sample of the purified this compound (approx. 1 mg) is dissolved in pyridine (B92270) (100 µL).

-

Acetic anhydride (B1165640) (100 µL) is added, and the mixture is heated at 60 °C for 1 hour.

-

The reaction mixture is then evaporated to dryness under a stream of nitrogen.

-

The resulting diacetate derivative is redissolved in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify the molecular ion and key fragment ions. The relative abundances of the isotopologues (M, M+1, M+2, etc.) are used to calculate the isotopic enrichment.

Caption: Workflow for GC-MS analysis of isotopic purity.

Both 1H and 13C NMR spectroscopy can be employed for the determination of isotopic purity.

1H NMR Spectroscopy: The 1H NMR spectrum of this compound will show a characteristic coupling between the 13C and 1H nuclei (1JCH). The presence of a small singlet corresponding to the unlabeled ethylene glycol can be used to quantify the isotopic purity by comparing the integration of the satellite peaks (from the 13C-labeled molecule) to the central peak (from any unlabeled impurity).

13C NMR Spectroscopy: Quantitative 13C NMR is a direct method to determine the isotopic enrichment.

Procedure:

-

A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

A relaxation agent (e.g., chromium(III) acetylacetonate) may be added to ensure full relaxation of the carbon nuclei between scans, which is crucial for accurate quantification.

-

The 13C NMR spectrum is acquired using a long relaxation delay (at least 5 times the longest T1 of the carbon atoms) and a 90° pulse angle.

-

The isotopic purity is determined by comparing the integral of the 13C signal to that of a known internal standard or by the absence of a detectable signal at the chemical shift corresponding to natural abundance 13C in an unlabeled standard.

Applications

This compound is a valuable tool in various scientific disciplines:

-

Metabolic Flux Analysis: Used as a tracer to study metabolic pathways in biological systems.

-

Chemical Synthesis: Employed as a labeled building block to elucidate reaction mechanisms.

-

Internal Standard: Serves as an internal standard in quantitative mass spectrometry-based assays.

This guide provides a foundational understanding of the synthesis and analysis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical instrumentation.

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol-13C2

This technical guide provides a comprehensive overview of the key physical properties of Ethylene (B1197577) glycol-13C2, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. This document outlines the experimentally determined values for these properties, detailed protocols for their measurement, and a visual representation of the experimental workflow.

Physical Properties of Ethylene Glycol-13C2

This compound, an isotopically labeled form of ethylene glycol with the chemical formula HO[13CH2][13CH2]OH, is a valuable compound in various research applications.[1] Its physical properties are crucial for its handling, application, and in the design of experimental procedures. The melting and boiling points are fundamental characteristics for the identification and purity assessment of the substance.

Summary of Physical Data

The following table summarizes the key physical properties of this compound. These values are based on literature data and are essential for laboratory use.

| Physical Property | Value |

| Melting Point | -13 °C[1][2][3] |

| Boiling Point | 196-198 °C[1][2][3] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is critical for verifying the purity and identity of a chemical compound. The following sections provide detailed methodologies for these measurements.

Determination of Melting Point

The melting point of a substance is the temperature range over which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique for this determination.[4][5][6]

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[5]

-

Capillary tubes (sealed at one end)

-

This compound sample (solidified)

-

Mortar and pestle (if sample needs to be powdered)

-

Spatula

Procedure:

-

Sample Preparation: Since this compound is a liquid at room temperature, it must first be frozen to a solid state using a suitable cooling bath (e.g., dry ice/acetone). The solidified sample should then be finely powdered.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[5]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Heat the sample at a rate of 10-20 °C per minute.[7]

-

Accurate Measurement: For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[5]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] For pure compounds, the boiling point is a characteristic physical property. A common and effective method for determining the boiling point of small liquid samples is the micro-boiling point or capillary method.[9]

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, its vapor pressure increases, forcing the air out of the capillary. Upon cooling, the liquid will enter the capillary tube at the temperature where its vapor pressure equals the atmospheric pressure, which is the boiling point.[8]

Apparatus and Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

This compound sample (liquid)

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into a small test tube.

-

Capillary Insertion: Place a capillary tube (sealed end up) into the test tube with the liquid.[10][11]

-

Apparatus Setup: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., silicone oil).

-

Heating: Begin heating the bath at a steady rate. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air expands and is replaced by the vapor of the liquid.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source and allow the apparatus to cool slowly.

-

Recording the Boiling Point: The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9] Record this temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the melting and boiling points of this compound.

References

- 1. Cas 104700-12-1,ETHYLENE GLYCOL (1,2-13C2) | lookchem [lookchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 乙二醇-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 4. westlab.com [westlab.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

Ethylene Glycol-13C2: A Technical Guide for Researchers

This technical guide provides essential information on Ethylene (B1197577) glycol-13C2, a stable isotope-labeled compound valuable for a range of scientific applications. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's core properties, summarizes its key applications, and presents a logical workflow for one of its common uses.

Core Properties of Ethylene Glycol-13C2

This compound is a form of ethylene glycol where the two carbon atoms have been replaced with the stable isotope carbon-13. This isotopic labeling allows for the tracking and quantification of the molecule in various experimental settings.

| Property | Value | References |

| CAS Number | 104700-12-1 | [1][2][3][4] |

| Molecular Formula | ¹³C₂H₆O₂ | [1][2] |

| Molecular Weight | 64.09 g/mol | [1][2] |

| Synonyms | ETHYLENE-13C2 GLYCOL, ETHYLENE GLYCOL (1,2-13C2) | [1][2] |

Applications in Research and Development

The presence of the carbon-13 isotope makes this compound a versatile tool in several scientific domains. Its primary applications include:

-

Tracer in Metabolic Studies: The stable isotope label allows researchers to trace the metabolic fate of ethylene glycol and its derivatives within biological systems.[2] This is crucial for understanding metabolic pathways and the effects of various compounds on cellular metabolism.

-

Internal Standard for Quantitative Analysis: In analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can be used as an internal standard.[2] Its distinct mass allows for accurate quantification of its unlabeled counterpart in complex samples.

-

Chemical Synthesis: It serves as an isotopically labeled cross-linker in chemical synthesis.[1] The carbon-13 label provides a means to analyze the behavior and mechanisms of chemical reactions.[1]

-

Nuclear Physics Research: In the field of nuclear physics, it is utilized as a polarized nuclear target in scattering experiments involving intermediate energy hadrons and 13C.[1]

Methodological Overview

While specific experimental protocols are highly dependent on the research question and instrumentation, the following provides a general overview of the methodologies for key applications.

Use as an Internal Standard in Quantitative Analysis

A common application of this compound is as an internal standard for the quantification of unlabeled ethylene glycol in a sample. The general workflow for this application is as follows:

-

Standard Preparation: A stock solution of this compound with a precisely known concentration is prepared.

-

Sample Spiking: A known volume of the internal standard stock solution is added to the experimental samples, calibration standards, and quality control samples.

-

Sample Preparation: The samples are then processed according to the specific requirements of the analytical method (e.g., extraction, derivatization).

-

Instrumental Analysis: The prepared samples are analyzed using an appropriate instrument, such as a GC-MS or LC-MS. The instrument is set to monitor the mass-to-charge ratio (m/z) of both the unlabeled ethylene glycol and the 13C-labeled internal standard.

-

Data Analysis: The ratio of the peak area of the analyte (unlabeled ethylene glycol) to the peak area of the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve.

The following diagram illustrates the logical workflow for using this compound as an internal standard.

Disclaimer: The experimental methodologies described are for illustrative purposes only. Researchers should develop and validate specific protocols tailored to their experimental needs and available instrumentation.

References

Metabolic Pathways of Ethylene Glycol in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) glycol, a dihydric alcohol commonly found in antifreeze and industrial solvents, poses a significant toxicological threat to biological systems. While the parent compound exhibits relatively low toxicity, its hepatic metabolism generates a cascade of highly toxic organic acids. This guide provides a comprehensive technical overview of the metabolic pathways of ethylene glycol, focusing on the enzymatic conversions, toxicokinetics, and analytical methodologies for its detection and quantification. Detailed experimental protocols and quantitative data are presented to support research and development in toxicology and drug development.

Introduction

Ethylene glycol (EG) is a colorless, odorless, sweet-tasting liquid that is readily absorbed upon ingestion. The primary toxicity of ethylene glycol stems from its metabolic conversion in the liver to toxic organic acids. These metabolites are responsible for the clinical manifestations of ethylene glycol poisoning, which include severe metabolic acidosis, renal failure due to the deposition of calcium oxalate (B1200264) crystals, and neurological damage.[1][2][3] Understanding the intricacies of these metabolic pathways is crucial for the development of effective diagnostic tools and therapeutic interventions.

The Core Metabolic Pathway

The metabolism of ethylene glycol primarily occurs in the liver through a series of oxidation reactions. The pathway involves several key enzymes and generates progressively more toxic intermediates.

The principal pathway for ethylene glycol metabolism is as follows:

-

Ethylene Glycol to Glycolaldehyde (B1209225): The initial and rate-limiting step is the oxidation of ethylene glycol to glycolaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH) .[1][2][4]

-

Glycolaldehyde to Glycolic Acid: Glycolaldehyde is rapidly oxidized to glycolic acid by aldehyde dehydrogenase (ALDH) .[1][2][4] Glycolic acid is the primary contributor to the metabolic acidosis observed in ethylene glycol poisoning.[5]

-

Glycolic Acid to Glyoxylic Acid: Glycolic acid is further metabolized to glyoxylic acid by either glycolic acid oxidase or lactate (B86563) dehydrogenase.[6]

-

Glyoxylic Acid to Oxalic Acid and Other Metabolites: Glyoxylic acid is a key branch point in the pathway and can be converted to several products:

-

Oxalic acid: This is a highly toxic metabolite that chelates with calcium to form insoluble calcium oxalate crystals.[1][5] These crystals can deposit in various tissues, most notably the renal tubules, leading to acute kidney injury.[1][5]

-

Glycine: Through transamination with pyridoxal (B1214274) phosphate (B84403) as a cofactor.

-

α-hydroxy-β-ketoadipate: Through condensation with α-ketoglutarate, a thiamine (B1217682) pyrophosphate-dependent reaction.

-

Formic acid: A minor metabolic route.

-

Mandatory Visualization: Metabolic Pathway of Ethylene Glycol

Caption: The primary metabolic pathway of ethylene glycol in the liver.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for Ethylene Glycol Metabolism

This table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the key enzymes involved in ethylene glycol metabolism. A lower Km value indicates a higher affinity of the enzyme for its substrate.

| Enzyme | Substrate | Species | Km (mM) | Vmax (U/mg) | Reference |

| Alcohol Dehydrogenase (ADH) | Ethylene Glycol | Human (recombinant isozymes) | 4.3 - 2600 | - | [2][7] |

| Alcohol Dehydrogenase (ADH) | Ethylene Glycol | Horse Liver | 38 | - | [8] |

| Alcohol Dehydrogenase (ADH) | Ethylene Glycol | Gluconobacter oxydans | 2.4 | 4.82 | [9] |

| Aldehyde Dehydrogenase (ALDH) | Glycolaldehyde | Human Erythrocytes | 0.59 ± 0.06 | 0.88 ± 0.05 | [10] |

Note: Vmax values are often reported in various units and conditions, making direct comparison difficult. The provided value is as reported in the source.

Table 2: Concentrations of Ethylene Glycol and Metabolites in Fatal Human Poisoning Cases

This table presents the median concentrations of ethylene glycol and its primary toxic metabolite, glycolic acid, found in postmortem blood and urine samples from fatal poisoning cases.

| Analyte | Biological Matrix | Median Concentration (g/L) | Reference |

| Ethylene Glycol (EG) | Blood | 0.87 | [1][11] |

| Ethylene Glycol (EG) | Urine | 4.3 | [1][11] |

| Glycolic Acid (GA) | Blood | 1.6 | [1][11] |

| Glycolic Acid (GA) | Urine | 5.3 | [1][11] |

Table 3: Lethal Dose (LD50) of Ethylene Glycol in Various Animal Species

The LD50 is the dose required to kill half the members of a tested population. It is a common measure of acute toxicity.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 4,700 | [12] |

| Mouse | Oral | 1,598 | [13][14] |

| Mouse | Dermal | >3,500 | [12] |

| Guinea Pig | Oral | 6,610 | |

| Cat | Oral | 1,400 (as mL/kg) | |

| Dog | Oral | 4,400 - 6,600 (as mL/kg) | |

| Cattle | Oral | 2,000 - 10,000 (as mL/kg) | |

| Poultry | Oral | 7,000 - 8,000 (as mL/kg) | |

| Macaque | Oral | 1,600 (as mL/kg) |

Note: Some LD50 values are reported in mL/kg, which can be converted to mg/kg using the density of ethylene glycol (1.113 g/mL).

Experimental Protocols

Enzymatic Assay for Alcohol Dehydrogenase (ADH) Activity with Ethylene Glycol

This protocol is adapted from standard spectrophotometric assays for ADH and is suitable for measuring the enzyme's activity with ethylene glycol as a substrate. The assay measures the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

0.1 M Sodium Phosphate Buffer, pH 7.5

-

Ethylene Glycol solution (substrate)

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

-

Alcohol Dehydrogenase enzyme solution

-

Enzyme diluent (e.g., 10 mM Sodium Phosphate Buffer, pH 7.5 with 0.1% BSA)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ethylene glycol in 0.1 M sodium phosphate buffer.

-

Prepare a stock solution of NAD+ in deionized water.

-

Prepare a stock solution of ADH in cold enzyme diluent.

-

-

Assay Mixture: In a cuvette, combine the following in the specified order:

-

1.30 mL of 50 mM Sodium Phosphate Buffer, pH 8.8

-

1.50 mL of 15 mM NAD+ solution

-

A specific volume of ethylene glycol solution to achieve the desired final concentration.

-

Deionized water to bring the total volume to 2.9 mL.

-

-

Blank Preparation: Prepare a blank cuvette containing all components except the enzyme.

-

Enzyme Addition: To initiate the reaction, add 0.1 mL of the diluted ADH working solution to the assay mixture cuvette.

-

Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 25°C).

-

Calculation of Activity: The rate of the reaction (ΔA340/min) is proportional to the ADH activity. The specific activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Mandatory Visualization: Workflow for ADH Enzymatic Assay

Caption: Workflow for the enzymatic assay of alcohol dehydrogenase activity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ethylene Glycol in Blood

This protocol provides a general framework for the quantitative analysis of ethylene glycol in blood samples using GC-MS. Derivatization is often required to improve the volatility and chromatographic properties of ethylene glycol.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5MS)

-

Autosampler vials

-

Internal standard (e.g., 1,3-propanediol)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

-

Sample Preparation:

-

To 100 µL of whole blood, plasma, or serum in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean vial.

-

-

Derivatization:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Add the derivatizing agent (e.g., 50 µL of BSTFA) and an appropriate solvent (e.g., 50 µL of pyridine).

-

Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI)

-

Scan Range: m/z 40-300

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized ethylene glycol and internal standard.

-

-

-

Quantification:

-

Create a calibration curve using standards of known ethylene glycol concentrations prepared in a similar matrix.

-

Quantify the ethylene glycol concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mandatory Visualization: Workflow for GC-MS Analysis of Ethylene Glycol

Caption: General workflow for the GC-MS analysis of ethylene glycol in blood.

High-Performance Liquid Chromatography (HPLC) for Glycolic Acid in Serum

This protocol outlines a method for the determination of glycolic acid in serum using HPLC with UV detection.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase: 10 mM Phosphate buffer (pH 3.0) and Acetonitrile (95:5 v/v)

-

Sample preparation reagents (e.g., for protein precipitation)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

Precipitate proteins from the serum sample using a suitable agent (e.g., acetonitrile or trichloroacetic acid).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

HPLC Analysis:

-

Mobile Phase Preparation: Prepare the phosphate buffer and mix with acetonitrile in the specified ratio. Degas the mobile phase before use.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic elution with 10 mM Phosphate buffer (pH 3.0) and Acetonitrile (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Detection: UV at 210 nm.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

-

-

Quantification:

-

Prepare a series of standard solutions of glycolic acid in a similar matrix.

-

Generate a calibration curve by plotting the peak area of the glycolic acid standards against their concentrations.

-

Determine the concentration of glycolic acid in the sample by comparing its peak area to the calibration curve.

-

Conclusion

The metabolism of ethylene glycol is a well-defined pathway that leads to the formation of highly toxic organic acids, with glycolic acid and oxalic acid being the primary drivers of toxicity. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working on the diagnosis and treatment of ethylene glycol poisoning. Further research into the specific kinetics of aldehyde dehydrogenase with glycolaldehyde and the development of rapid, point-of-care diagnostic tests remain important areas of investigation. A thorough understanding of these metabolic processes is fundamental to mitigating the severe health risks associated with ethylene glycol exposure.

References

- 1. Human liver akdehyde dehydrogenase. Kinetics of aldehyde oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. abcam.co.jp [abcam.co.jp]

- 4. Steady-state kinetic analysis of aldehyde dehydrogenase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Kinetics of sheep-liver cytoplasmic aldehyde dehydrogenase. | Semantic Scholar [semanticscholar.org]

- 7. Kinetic properties of aldehyde dehydrogenase from sheep liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic evidence for human liver and stomach aldehyde dehydrogenase-3 representing an unique class of isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aldehyde Dehydrogenase, Liver Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Ethylene Glycol-13C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage of Ethylene glycol-13C2, a stable isotope-labeled compound crucial for a variety of research and development applications, including as a synthetic intermediate and a tracer in metabolic studies. Understanding its stability profile is paramount for ensuring the accuracy and reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for assessing its stability.

Recommended Storage and Handling

Proper storage is critical to maintaining the isotopic and chemical purity of this compound. While the compound is generally stable, adherence to the following guidelines will ensure its long-term integrity.

| Parameter | Recommendation | Source(s) |

| Temperature | Room temperature.[1][2][3][4] | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |

| Light | Store away from light.[1] | Cambridge Isotope Laboratories, Inc. |

| Moisture | Store away from moisture in a tightly sealed container.[1][5] | Cambridge Isotope Laboratories, Inc., University of Louisville |

| Inert Atmosphere | For long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, although not explicitly required by all suppliers. | General best practice for sensitive chemicals |

| Shelf Life | Indefinite if stored properly under ideal conditions; some sources suggest a shelf life of 2-5 years for glycols.[2][6] | Flinn Scientific, Industry Articles |

Stability Profile and Degradation Pathways

Ethylene glycol, including its isotopically labeled forms, is susceptible to degradation under certain conditions, primarily through oxidation. The presence of heat, oxygen, and certain metals can catalyze this process. The primary degradation products are various carboxylic acids.

| Degradation Product | Chemical Formula | Method of Detection |

| Glycolic Acid | C₂H₄O₃ | Ion Chromatography[1][3][7] |

| Glyoxylic Acid | C₂H₂O₃ | Ion Chromatography[1][4] |

| Oxalic Acid | C₂H₂O₄ | Ion Chromatography[1][3][4][7] |

| Acetic Acid | C₂H₄O₂ | Ion Chromatography[1][7] |

| Formic Acid | CH₂O₂ | Ion Chromatography[1][3][4][7] |

The isotopic C-13 label in this compound is stable and not expected to exchange under normal storage or experimental conditions. However, the entire molecule can undergo the degradation reactions mentioned above.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Testing Protocol

-

Sample Preparation: Aliquot this compound into multiple vials to avoid repeated opening of the main stock.

-

Storage: Store the vials under the recommended conditions (room temperature, protected from light and moisture).

-

Time Points: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

-

Analysis: At each time point, assess the purity of the sample using a validated stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm isotopic enrichment and chemical purity. Ion chromatography can be used to detect the formation of acidic degradation products.

-

Acceptance Criteria: The purity should remain within a specified limit (e.g., ≥98%) of the initial value. No significant formation of degradation products should be observed.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

-

Stress Conditions: Expose this compound to various stress conditions more severe than accelerated storage conditions. These include:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 80°C for 48 hours.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples using analytical techniques capable of separating the parent compound from its degradation products.

-

Peak Purity Analysis: For chromatographic methods, perform peak purity analysis to ensure that the chromatographic peak of this compound is not co-eluting with any degradation products.

Conclusion

This compound is a stable compound when stored under the recommended conditions of room temperature, protected from light and moisture. The primary degradation pathway is oxidation, leading to the formation of various carboxylic acids. For critical applications, it is advisable to perform periodic purity checks, especially if the material has been stored for an extended period or exposed to non-ideal conditions. The implementation of a robust stability testing program, including long-term and forced degradation studies, will ensure the continued integrity and reliability of this important research chemical.

References

- 1. Ion chromatographic identification and quantification of glycol degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethylene Glycol Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. nmfrc.org [nmfrc.org]

- 4. Ethylene Glycol - Technical Library [hydratech.co.uk]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. redriver.team [redriver.team]

- 7. researchgate.net [researchgate.net]

The Unseen Workhorse: A Technical Guide to the Natural Abundance of ¹³C and its Critical Role in Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular research and pharmaceutical development, the ability to trace and quantify metabolic pathways is paramount. This technical guide delves into the fundamental principles of carbon-13 (¹³C), a stable, naturally occurring isotope of carbon, and its transformative application in the form of isotopically labeled compounds. Understanding the natural abundance of ¹³C is the first step in appreciating the power of using enriched compounds to unravel complex biological systems, from elucidating disease mechanisms to accelerating drug discovery.

The Foundation: Natural Abundance of Carbon Isotopes

Carbon, the backbone of life, exists predominantly as the isotope ¹²C. However, a small but significant fraction exists as the heavier, stable isotope ¹³C. This natural abundance provides a baseline against which enriched compounds can be detected and quantified.

Table 1: Natural Abundance of Carbon Isotopes [1][2][3][4][5][6]

| Isotope | Protons | Neutrons | Natural Abundance (%) | Atomic Mass (Da) | Spin |

| ¹²C | 6 | 6 | 98.89 - 98.93 | 12.000000 | 0 |

| ¹³C | 6 | 7 | 1.07 - 1.11 | 13.003355 | -1/2 |

| ¹⁴C | 6 | 8 | Trace | 14.003242 | 0 |

The key property that makes ¹³C an invaluable tool is its nuclear spin of -1/2, which allows it to be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. In contrast, the most abundant isotope, ¹²C, has a spin of 0 and is NMR-inactive.

The slight natural variation in the ¹³C/¹²C ratio, a phenomenon known as isotopic fractionation, can provide insights into metabolic processes. For instance, photosynthetic pathways can influence this ratio in plants. However, for most applications in drug development and metabolic research, the natural abundance of ¹³C serves as a background against which intentionally enriched compounds stand out.

The Power of Enrichment: ¹³C Labeled Compounds

¹³C labeled compounds are molecules in which one or more ¹²C atoms have been replaced with ¹³C atoms. This enrichment, far exceeding the natural abundance, allows researchers to trace the fate of these molecules through complex biological systems with high precision and safety, as ¹³C is non-radioactive.

Table 2: Isotopic Distribution in a Hypothetical Organic Molecule (e.g., with 6 Carbon Atoms)

| Number of ¹³C Atoms | Expected Abundance at Natural Levels (%) | Abundance in a Uniformly Labeled Compound (>99% ¹³C) (%) |

| 0 | ~93.5 | <0.1 |

| 1 | ~6.2 | <0.1 |

| 2 | ~0.2 | <0.1 |

| 3 | ~0.005 | <0.1 |

| 4 | ~0.0001 | <0.1 |

| 5 | ~0.000001 | <0.1 |

| 6 | ~0.00000001 | >99 |

This stark contrast in isotopic distribution is the cornerstone of ¹³C labeling studies. Analytical techniques like mass spectrometry (MS) and NMR can easily distinguish between the naturally occurring and the labeled molecules.

Key Applications in Research and Drug Development

The use of ¹³C labeled compounds is integral to various stages of research and drug development:

-

Metabolic Tracing and Flux Analysis: By introducing a ¹³C labeled substrate (e.g., glucose, glutamine) to cells or organisms, researchers can track the incorporation of ¹³C into downstream metabolites. This allows for the mapping of metabolic pathways and the quantification of metabolic fluxes, providing a detailed picture of cellular metabolism in both healthy and diseased states.

-

Drug Metabolism and Pharmacokinetics (DMPK): Administering a ¹³C labeled drug candidate allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME). This is crucial for understanding how a drug is processed in the body, identifying potential metabolites, and assessing its safety and efficacy.

-

Mechanism of Action Studies: ¹³C labeling can help confirm that a drug is engaging with its intended target by observing the downstream metabolic consequences of target inhibition.

-

Clinical Diagnostics: The ¹³C-Urea Breath Test is a non-invasive diagnostic tool for detecting Helicobacter pylori infection, a major cause of peptic ulcers.

Experimental Protocols: A Methodological Overview

The successful application of ¹³C labeled compounds relies on robust experimental design and precise analytical techniques. The two primary methods for detecting and quantifying ¹³C incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides detailed information about the specific location of ¹³C atoms within a molecule, making it a powerful tool for elucidating metabolic pathways and molecular structures.

Methodology:

-

Sample Preparation: Metabolites are extracted from cells or tissues. The extracts are then purified and dissolved in a suitable deuterated solvent. For in-vivo studies, the labeled compound is administered to the organism, and spectra are acquired directly from the tissue of interest.

-

Data Acquisition: A high-field NMR spectrometer is used to acquire ¹³C spectra. Various pulse sequences can be employed to enhance sensitivity and provide specific structural information. For complex mixtures, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often used to resolve overlapping signals and establish connectivity between atoms.

-

Data Analysis: The resulting spectra are processed and analyzed to identify ¹³C-containing metabolites and determine the extent and position of ¹³C labeling. The chemical shifts and coupling patterns provide a fingerprint for each molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique that separates complex mixtures of molecules and then measures their mass-to-charge ratio. This allows for the detection and quantification of isotopologues (molecules that differ only in their isotopic composition).

Methodology:

-

Sample Preparation: Similar to NMR, metabolites are extracted from biological samples. The extracts are then prepared for LC-MS analysis, which may involve derivatization to improve chromatographic separation and ionization efficiency.

-

Liquid Chromatography (LC): The extracted metabolites are injected into an LC system, where they are separated based on their physicochemical properties (e.g., polarity, size) as they pass through a column.

-

Mass Spectrometry (MS): As the separated metabolites elute from the LC column, they are ionized and introduced into the mass spectrometer. The instrument then measures the mass-to-charge ratio of the ions, allowing for the identification of different isotopologues based on their mass shift.

-

Data Analysis: The data is processed to identify and quantify the different mass isotopologues for each metabolite of interest. This information is then used to calculate the fractional abundance of each isotopologue and determine metabolic fluxes.

Visualizing Metabolic Processes

Diagrams are essential for understanding the flow of atoms through metabolic pathways and for visualizing experimental workflows.

Caption: Tracing ¹³C atoms from uniformly labeled glucose through glycolysis.

Caption: Workflow of the non-invasive ¹³C-Urea Breath Test for H. pylori detection.

Conclusion

The subtle, naturally occurring presence of ¹³C provides the fundamental contrast for the powerful technique of isotopic labeling. By leveraging compounds enriched with this stable isotope, researchers and drug development professionals can gain unprecedented insights into the dynamic processes of life. From mapping the intricate network of metabolic pathways to understanding the fate of a drug within the human body, ¹³C labeled compounds are an indispensable tool, driving innovation and accelerating the development of new therapies. The continued refinement of analytical techniques such as NMR and MS will only further enhance the utility of this unseen workhorse of molecular science.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Carbon-13 - isotopic data and properties [chemlin.org]

- 3. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carbon Isotopes - List and Properties [chemlin.org]

An In-depth Technical Guide to the Safe Handling of Ethylene Glycol-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethylene (B1197577) glycol-13C2, a stable isotope-labeled compound used in various research applications. While the isotopic labeling with ¹³C does not significantly alter the chemical hazards compared to unlabeled ethylene glycol, it is crucial to adhere to strict safety protocols due to the inherent toxicity of the parent molecule.

Chemical and Physical Properties

Ethylene glycol-13C2 shares similar physical and chemical properties with its unlabeled counterpart. The primary difference is the increased molecular weight due to the presence of the ¹³C isotope.[1][2] This seemingly minor change is significant for its applications in metabolic studies and as an internal standard in analytical chemistry.[3]

| Property | Value |

| Molecular Formula | HO¹³CH₂¹³CH₂OH |

| Molecular Weight | 64.05 g/mol [2] |

| CAS Number | 104700-12-1[1][2] |

| Appearance | Liquid |

| Melting Point | -13 °C (lit.)[1][4] |

| Boiling Point | 196-198 °C (lit.)[1][4] |

| Density | 1.148 g/mL at 25 °C |

| Flash Point | 111 °C (231.8 °F) - closed cup |

| Refractive Index | n20/D 1.431 (lit.)[1][4] |

| Isotopic Purity | 99 atom % ¹³C |

Hazard Identification and Toxicology

The primary hazards associated with this compound are acute oral toxicity and the potential for target organ damage, particularly to the kidneys, with repeated exposure. Ingestion is the most significant route of exposure and can lead to severe health consequences.[5][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (kidneys) through prolonged or repeated exposure. |

Toxicological Summary:

Ethylene glycol itself is relatively non-toxic; however, its metabolites are responsible for its profound toxicity.[6][8] The metabolic pathway involves the oxidation of ethylene glycol to glycolaldehyde, then to glycolic acid, glyoxylic acid, and finally oxalic acid.[9] The accumulation of glycolic acid leads to metabolic acidosis, while the precipitation of calcium oxalate (B1200264) crystals in the renal tubules can cause acute kidney failure.[6][9]

The toxic dose of ethylene glycol is low, with as little as 0.1 mL/kg of the pure substance considered to require medical treatment.[9] The lethal dose in adults is estimated to be around 1.4 mL/kg.[9]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[10]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7][10]

-

Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile rubber.[10]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[11]

Handling Procedures:

Storage:

-

Store away from incompatible materials such as oxidizing agents, acids, and alkalis.[11]

Caption: Workflow for the safe storage, handling, and spill response for this compound.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Procedure |

| Ingestion | Seek immediate medical attention. Do not induce vomiting.[12] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7][10] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][10]

-

Specific Hazards: Vapors may form explosive mixtures with air.[10] Thermal decomposition can produce irritating and toxic gases.[12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[7][10]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[10] Wear appropriate personal protective equipment.[7] Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[10][12]

-

Containment and Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite.[10][11] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[7][11]

Experimental Protocols: Safe Use in Research

While specific experimental protocols will vary depending on the research application, the following general safety principles should be integrated into any procedure involving this compound.

General Workflow for a Typical NMR Experiment:

Caption: A generalized workflow for the safe handling of this compound in a research setting.

Methodology for Safe Sample Preparation:

-

Risk Assessment: Before starting any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

-

Pre-weighing/Aliquoting: All handling of the neat or concentrated this compound should be performed in a certified chemical fume hood.

-

Solvent Addition: When preparing solutions, add the this compound to the solvent slowly to avoid splashing.

-

Container Sealing: Ensure that all containers, including NMR tubes, are properly sealed before being removed from the fume hood.

-

Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

-

Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused material, in accordance with local, state, and federal regulations for hazardous waste.[7]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[7][11] Do not dispose of it in drains or the environment.[10] Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the specific hazards and the implementation of a robust safety program in your laboratory. Always consult the most up-to-date Safety Data Sheet (SDS) for this product before use.

References

- 1. Cas 104700-12-1,ETHYLENE GLYCOL (1,2-13C2) | lookchem [lookchem.com]

- 2. Ethylene glycol (1,2-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemwhat.com [chemwhat.com]

- 5. gov.uk [gov.uk]

- 6. Ethylene Glycol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. westliberty.edu [westliberty.edu]

- 8. litfl.com [litfl.com]

- 9. Ethylene glycol poisoning - Wikipedia [en.wikipedia.org]

- 10. rcilabscan.com [rcilabscan.com]

- 11. htpchem.com [htpchem.com]

- 12. chemfax.com [chemfax.com]

A Technical Guide to Ethylene Glycol-13C2: Commercial Availability, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethylene (B1197577) glycol-13C2, a stable isotope-labeled compound crucial for a variety of research and development applications. This guide details its commercial availability, key suppliers, and technical specifications. It also presents a detailed experimental protocol for its use as a metabolic tracer in cell culture, alongside a workflow diagram to facilitate experimental design.

Introduction to Ethylene Glycol-13C2

This compound (CAS Number: 104700-12-1) is a form of ethylene glycol where both carbon atoms are the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in metabolic research, particularly in studies involving metabolic flux analysis (MFA). By tracing the metabolic fate of the 13C-labeled backbone, researchers can elucidate metabolic pathways, quantify flux through these pathways, and understand the metabolic reprogramming that occurs in various physiological and pathological states, including cancer and inborn errors of metabolism. Its primary applications are as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies.

Commercial Availability and Suppliers

This compound is commercially available from a range of specialized chemical suppliers. The most common isotopic purity offered is 99 atom % 13C. The product is typically sold in quantities ranging from milligrams to grams. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 489360 | 99 atom % 13C | ≥99% (GC) | 1 g |

| Cambridge Isotope Laboratories, Inc. | CLM-1360 | 99 atom % 13C | ≥98% | 1 g, bulk inquiries |

| MedchemExpress | HY-Y0338S1 | ≥98% | ≥98% | 10 mg, 50 mg, 100 mg |

| Santa Cruz Biotechnology, Inc. | sc-210052 | - | - | 100 mg, 500 mg, 1 g |

| Eurisotop | CLM-1360-1 | 99% | 98% | 1 g |

Note: Product specifications and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 104700-12-1 |

| Linear Formula | HO¹³CH₂¹³CH₂OH |

| Molecular Weight | 64.05 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 196-198 °C |

| Melting Point | -13 °C |

| Density | 1.148 g/mL at 25 °C |

| Storage Temperature | Room temperature |

Experimental Protocol: Tracing the Metabolism of this compound in Cell Culture

This protocol outlines a general procedure for using this compound to trace its metabolic fate in an adherent cell line using gas chromatography-mass spectrometry (GC-MS).

4.1. Materials

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol (B129727), HPLC grade, chilled to -80°C

-

Chloroform (B151607), HPLC grade, chilled to -20°C

-

Water, HPLC grade

-

Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)

-

Cell scrapers

-

Centrifuge tubes

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

4.2. Methodology

-

Cell Culture and Labeling:

-

Culture adherent cells to approximately 80% confluency in a suitable multi-well plate or flask.

-

Prepare the labeling medium by supplementing the standard cell culture medium with a defined concentration of this compound (e.g., 1 mM). The final concentration should be optimized based on the cell type and experimental goals.

-

Remove the standard culture medium, wash the cells once with pre-warmed PBS, and then add the this compound labeling medium.

-

Incubate the cells for a specific duration (e.g., 2, 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled substrate.

-

-

Metabolite Extraction:

-

After the incubation period, place the culture plates on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Add a sufficient volume of ice-cold 80% methanol to the cells and incubate at -80°C for 15 minutes to quench metabolism.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.

-

Perform a three-phase liquid-liquid extraction by adding chloroform and water to the methanol extract in a ratio of 1:1:1 (methanol:chloroform:water).

-

Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the polar metabolites, into a new tube.

-

-

Sample Derivatization for GC-MS Analysis:

-

Dry the collected aqueous phase completely using a vacuum concentrator (e.g., SpeedVac).

-

To the dried residue, add the derivatization agent (e.g., 50 µL of MTBSTFA + 1% TBDMSCI in pyridine).

-

Incubate the samples at a specific temperature (e.g., 60°C) for a defined time (e.g., 1 hour) to ensure complete derivatization of the metabolites.

-

-

GC-MS Analysis:

-

Analyze the derivatized samples using a GC-MS system.

-

The GC oven temperature program and MS parameters should be optimized for the separation and detection of the expected 13C-labeled metabolites of ethylene glycol, such as glycolate, glyoxylate, and oxalate.

-

Monitor the mass spectra for the characteristic mass shifts indicative of the incorporation of ¹³C atoms from this compound into its downstream metabolites.

-

Visualization of Experimental Workflow and Metabolic Pathway

5.1. Experimental Workflow

The following diagram illustrates the general workflow for a cell-based metabolic tracing experiment using this compound.

Methodological & Application

Application Notes and Protocols for Quantitative Analysis Using Ethylene Glycol-13C2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol is a toxic organic compound commonly found in antifreeze and other industrial products. Accurate and precise quantification of ethylene glycol in biological matrices is crucial in clinical and forensic toxicology, as well as in drug development to assess potential contamination or metabolic products. The use of a stable isotope-labeled internal standard, such as Ethylene glycol-13C2, is the gold standard for quantitative analysis by mass spectrometry. This method, known as isotope dilution mass spectrometry (IDMS), provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4]

These application notes provide a detailed protocol for the quantitative analysis of ethylene glycol in human serum using this compound as an internal standard with gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow.[2][3] The labeled internal standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. Because the internal standard has a different mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or variations in instrument performance.[3][4]

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This protocol outlines the procedure for the determination of ethylene glycol in human serum using this compound as an internal standard followed by GC-MS analysis.

Materials and Reagents

-

Ethylene Glycol (analytical standard)

-

This compound (internal standard)[5]

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (deionized or LC-MS grade)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Human serum (blank)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Standard and Sample Preparation

1. Preparation of Stock Solutions:

-

Ethylene Glycol Stock Solution (1 mg/mL): Accurately weigh 100 mg of ethylene glycol and dissolve it in 100 mL of methanol in a volumetric flask.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

2. Preparation of Working Solutions:

-

Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the ethylene glycol stock solution with blank human serum to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

3. Sample Preparation Protocol:

-

Pipette 100 µL of each calibration standard, quality control sample, and unknown serum sample into separate 1.5 mL centrifuge tubes.

-

Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube (except for a "double blank" sample which contains only the matrix).

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[6][7]

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.[6]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Add 50 µL of the derivatizing agent (BSTFA + 1% TMCS) and 50 µL of acetonitrile to the dried residue.

-

Cap the tubes tightly and heat at 70°C for 30 minutes to facilitate derivatization.

-

Cool the tubes to room temperature and transfer the contents to autosampler vials for GC-MS analysis.

Caption: Experimental Workflow for Sample Preparation.

GC-MS Instrumental Parameters